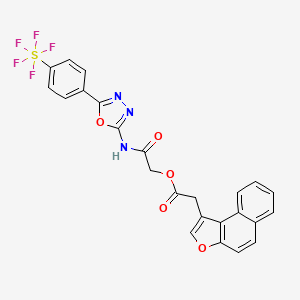
Bmpr2-IN-1 (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bmpr2-IN-1 (trifluoroacetate) is a chemical compound known for its inhibitory effects on bone morphogenetic protein receptor type 2 (BMPR2). This compound has shown potential in research related to pulmonary arterial hypertension, Alzheimer’s disease, and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bmpr2-IN-1 (trifluoroacetate) is synthesized through a series of chemical reactions involving pyrazole-based macrocyclic kinase inhibitors.
Industrial Production Methods
The industrial production of Bmpr2-IN-1 (trifluoroacetate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Bmpr2-IN-1 (trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where functional groups are replaced with other groups to alter the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of Bmpr2-IN-1 (trifluoroacetate) with altered functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
Bmpr2-IN-1 (trifluoroacetate) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of BMPR2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications in treating diseases such as pulmonary arterial hypertension, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BMPR2
Mécanisme D'action
Bmpr2-IN-1 (trifluoroacetate) exerts its effects by inhibiting the activity of bone morphogenetic protein receptor type 2 (BMPR2). This inhibition disrupts the signaling pathways mediated by BMPR2, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The compound specifically targets the kinase domain of BMPR2, preventing its phosphorylation and subsequent activation of downstream signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
JL5: Another BMPR2 inhibitor with similar inhibitory effects but different structural properties.
Ym155: Known for its ability to decrease BMPR2 signaling and cause mislocalization of the receptor
Uniqueness
Bmpr2-IN-1 (trifluoroacetate) is unique due to its high specificity and potency in inhibiting BMPR2. Its trifluoroacetate moiety enhances its stability and solubility, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H16F3N7O3 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
2,4,8,10,11,14,23-heptazatetracyclo[15.2.2.13,7.19,12]tricosa-1(19),3,5,7(23),9,12(22),17,20-octaen-13-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H15N7O.C2HF3O2/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15;3-2(4,5)1(6)7/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23);(H,6,7) |
Clé InChI |
OAWNZCPTZLYEGP-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




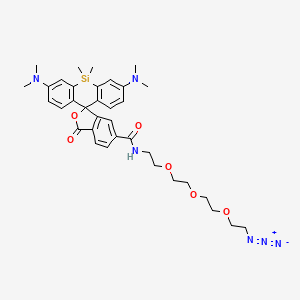

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
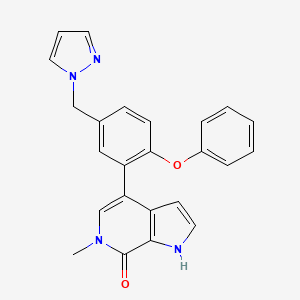
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
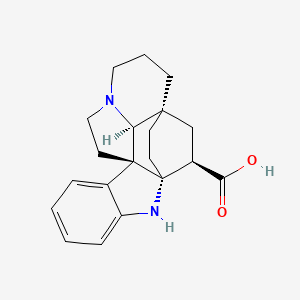
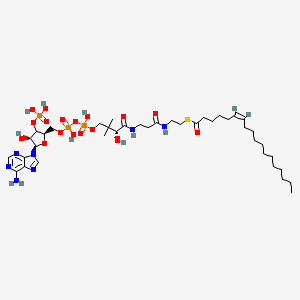

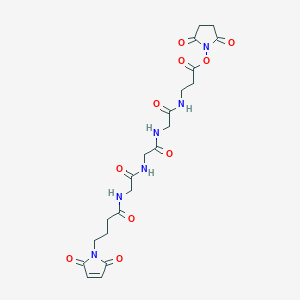
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

